molecular formula C7H11N3 B1205577 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 56952-17-1

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1205577
CAS No.: 56952-17-1
M. Wt: 137.18 g/mol
InChI Key: GJMRGFIGPFVORV-UHFFFAOYSA-N
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Description

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Scientific Research Applications

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Future Directions

The future directions for research on 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and its derivatives could include further exploration of their radical-scavenging activity and potential therapeutic applications . Additionally, more research is needed to fully understand their mechanism of action and to explore their physical and chemical properties .

Mechanism of Action

Target of Action

It is reported that it can be used to prepare xa factor inhibitors and cdk inhibitors , suggesting that it may interact with these proteins.

Mode of Action

Given its potential use in the preparation of Xa factor and CDK inhibitors , it can be hypothesized that it may inhibit these proteins, thereby affecting the processes they are involved in.

Biochemical Analysis

Biochemical Properties

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with P2X7 receptors, which are ion channels involved in inflammatory responses . The interaction with P2X7 receptors can modulate the release of pro-inflammatory cytokines, thereby influencing inflammatory pathways. Additionally, this compound can bind to specific enzymes, altering their catalytic activity and affecting metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their activity. For instance, its interaction with P2X7 receptors results in the inhibition of ion channel activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained modulation of cellular functions, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic homeostasis . The modulation of metabolic pathways by this compound is an important aspect of its biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interaction with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through the Pictet-Spengler reaction. This involves the cyclization of histamine hydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve histamine hydrochloride (3.68 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) in water (30 ml).
  • Heat the mixture to reflux for 4 hours.
  • Evaporate the solvent and dry the residue under vacuum.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-7-6(2-3-8-5)9-4-10-7/h4-5,8H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRGFIGPFVORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330153
Record name 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56952-17-1
Record name 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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